2-(3,5-Difluorobenzoyl)-6-methoxypyridine
Overview
Description
Synthesis Analysis
The synthesis of related compounds such as “3,5-Difluorobenzoyl chloride” has been documented. For instance, “3,5-Difluorobenzoyl chloride” was used in the synthesis of AMPA (α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) potentiator LY450108 . Another related compound, “2,4-dichloro-3,5-difluorobenzoic acid”, was synthesized from the commercially available “4-chloro-3,5-difluorobenzonitrile” in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .Molecular Structure Analysis
The molecular structure of “3,5-Difluorobenzoyl chloride” has been analyzed and documented . The molecular formula is C7H3ClF2O, and the monoisotopic mass is 175.984055 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-Difluorobenzoyl chloride” have been documented. It is a liquid at 20 degrees Celsius, and it has a refractive index of n20/D 1.5031 (lit.) . The density is 1.423 g/mL at 25 °C (lit.) .Scientific Research Applications
Bone Turnover and Osteoporosis Treatment : A compound closely related to 2-(3,5-Difluorobenzoyl)-6-methoxypyridine was identified as a potent antagonist of the alpha(v)beta(3) receptor. This compound demonstrated efficacy in in vivo models of bone turnover and was selected for clinical development for osteoporosis treatment (Hutchinson et al., 2003).
Anti-Cancer Drug Metabolism : The metabolism of YH3945, a novel anti-cancer agent containing a structure similar to 2-(3,5-Difluorobenzoyl)-6-methoxypyridine, was studied in rats. This research provided insights into the compound's metabolic pathways, including O-demethylation and hydroxylation, which are crucial for understanding its pharmacokinetics (Lee et al., 2004).
Chemoselective Demethylation : A method for the chemoselective demethylation of various methoxypyridine derivatives, including those similar to 2-(3,5-Difluorobenzoyl)-6-methoxypyridine, was developed. This method could be important for synthesizing metabolic substances of certain drugs (Makino et al., 2019).
Cytotoxicity Assessment in Cancer Research : Research on a series of 2-methoxypyridine-3-carbonitrile derivatives, related to the compound , evaluated their in vitro cytotoxicity activities against various cancer cell lines. This study is significant for understanding the anticancer potential of such compounds (Al‐Refai et al., 2019).
Ligand Scrambling in Medicinal Chemistry : A study investigated the ligand scrambling reaction and oxidation of N-Heterocyclic carbene gold(I) complexes, which include a structure resembling 2-(3,5-Difluorobenzoyl)-6-methoxypyridine. Understanding this mechanism is vital for optimizing these complexes for biomedical applications (Goetzfried et al., 2020).
Safety And Hazards
The safety data sheet for “3,5-Difluorobenzoyl chloride” indicates that it is a dangerous substance. It is classified as a flammable liquid (Category 2), and it can cause severe skin burns and eye damage . It is advised to handle it with appropriate personal protective equipment and to avoid its release into the environment .
properties
IUPAC Name |
(3,5-difluorophenyl)-(6-methoxypyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO2/c1-18-12-4-2-3-11(16-12)13(17)8-5-9(14)7-10(15)6-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFXSUWNUBOAIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)C2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Difluorobenzoyl)-6-methoxypyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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